

Technical Support Center: 2-(tert-Butyl)-5-fluoropyridine

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Compound of Interest

Compound Name: 2-(tert-Butyl)-5-fluoropyridine

Cat. No.: B15334037

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Quick Reference Data

Parameter	Specification
Chemical Name	2-(tert-Butyl)-5-fluoropyridine
Molecular Formula	C ₉ H ₁₂ FN
Molecular Weight	153.20 g/mol
Physical State	Colorless to pale yellow liquid (or low-melting solid)
Solubility	Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Primary Hazard	Irritant (Skin/Eye/Respiratory); Potential flammability

Part 1: Critical Storage Protocols

Q: What are the optimal storage conditions to prevent degradation? A: Unlike simple pyridines, the 2-tert-butyl group introduces significant steric bulk, which enhances kinetic stability against

nucleophilic attack at the 2-position.[1] However, the nitrogen center remains susceptible to oxidation.[1]

- Temperature: Store at 2–8°C (Refrigerated). While the compound is likely stable at room temperature for short periods, refrigeration suppresses slow N-oxidation and volatile loss.[1]
- Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.[1] Oxygen exposure can lead to the slow formation of pyridine N-oxides, particularly if the sample is not strictly purified.[1]
- Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) or polypropylene (PP) for long-term storage, as lipophilic pyridines can leach into or through plastics.[1]

Q: Can I store this compound in solution? A: Not recommended for long-term storage (>1 week). If you must store a stock solution:

- Use anhydrous solvents (DCM or Acetonitrile).[1]
- Avoid protic solvents (Methanol/Ethanol) for storage >24 hours, as they can facilitate hydrogen-bonding interactions that may alter reactivity profiles or promote slow solvolysis in the presence of trace acid.[1]
- Store at -20°C.

Part 2: Stability & Troubleshooting

Q: My sample has turned from colorless to yellow. Is it still usable? A: Yellowing indicates early-stage oxidation or photo-degradation.[1]

- Cause: Formation of trace N-oxide impurities or photo-induced radical species.[1] Pyridines are electron-rich; the 5-fluoro substituent pulls electron density, but the ring remains susceptible to UV degradation.[1]
- Diagnosis: Run a TLC (Thin Layer Chromatography).[1] N-oxides are significantly more polar than the parent pyridine and will appear as a spot with a much lower R_f value.[1]
- Remediation:

- Minor Yellowing: Likely >98% pure.[1] Usable for crude reactions.[1]
- Dark Yellow/Orange: Purify via a short silica gel plug (elute with 10% EtOAc/Hexanes) or vacuum distillation before use in sensitive catalysis (e.g., Pd-catalyzed couplings).[1]

Q: I observe a white precipitate in my liquid sample. What happened? A: This is likely salt formation.[1]

- Mechanism: Pyridines are bases.[1] If the container was exposed to acid vapors (HCl, TFA) in a shared storage fridge, the pyridine nitrogen will protonate to form the pyridinium salt, which is solid.[1]
- Recovery: Dissolve the mixture in DCM, wash with saturated aqueous NaHCO_3 (to deprotonate), dry over Na_2SO_4 , and concentrate.

Q: Is the tert-butyl group stable under acidic deprotection conditions? A: Yes. The tert-butyl group attached directly to the pyridine ring (C-C bond) is chemically robust.[1] It is not an ester or ether; it will not cleave under standard TFA/HCl conditions used to remove Boc or t-Bu esters.[1] It requires forcing conditions (e.g., strong Lewis acids at high heat) to remove, making it a stable structural motif.[1]

Part 3: Handling & Experimental Workflow

Q: How should I handle this compound for air-sensitive cross-coupling reactions? A: Follow this "Degassing & Transfer" protocol to ensure no oxygen inhibits your catalyst:

- Thawing: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture into the product.[1]
- Sparging: If the liquid has been stored for >1 month, sparge with Argon for 5 minutes.
- Transfer: Use a gas-tight syringe. Do not pour.

Q: What is the reactivity profile of the 5-fluoro position? A: The C5-Fluorine bond is strong but can be activated.[1]

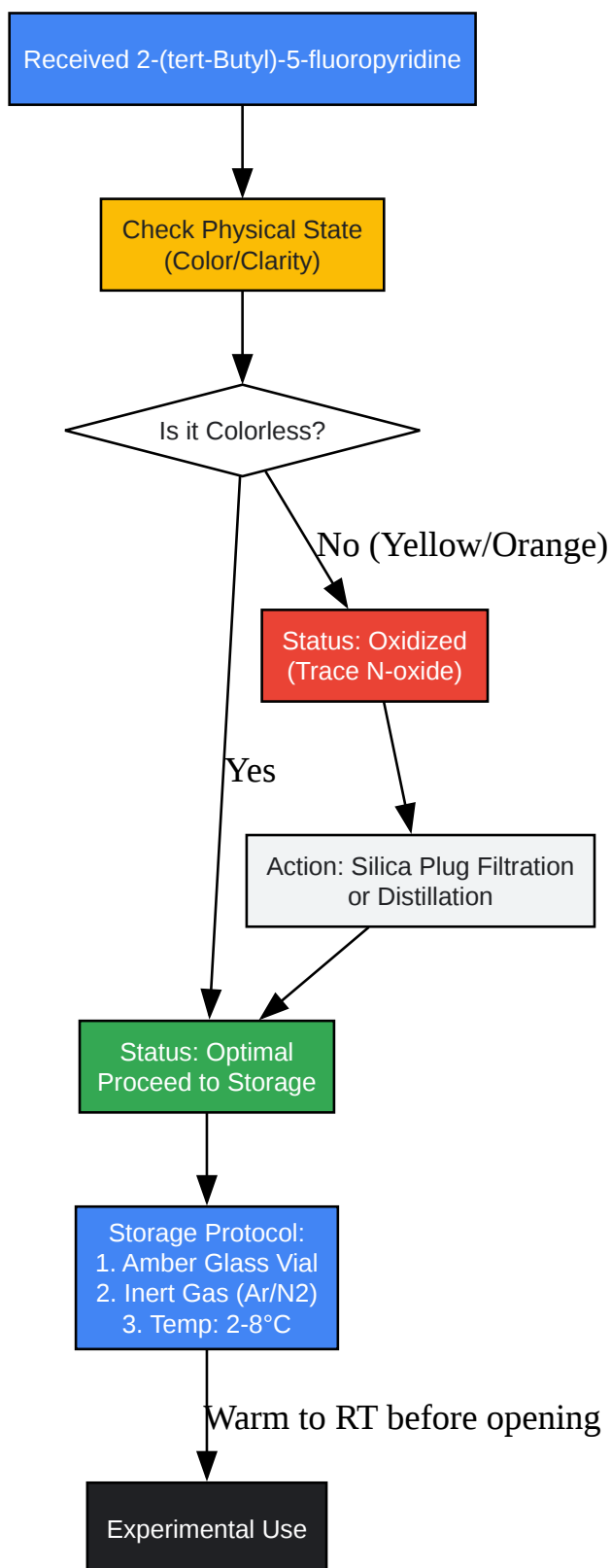
- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): Difficult.[1] The 2-tert-butyl group forces incoming nucleophiles to attack at C6 or C4, but the C5-F is not highly activated unless

strongly electron-withdrawing groups are present elsewhere.[1]

- C-H Activation: The bulky 2-tert-butyl group directs steric-sensitive catalysts away from the N-atom, potentially favoring activation at the C3 or C4 positions.[1]

Part 4: Storage Decision Workflow

The following diagram illustrates the decision logic for storing and assessing the quality of **2-(tert-Butyl)-5-fluoropyridine**.



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Figure 1: Decision tree for quality assessment and storage of fluorinated pyridine intermediates.

Part 5: Summary Data Tables

Table 1: Solvent Compatibility

Solvent	Compatibility	Notes
Dichloromethane (DCM)	Excellent	Recommended for transfers and short-term solution storage.[1]
Dimethyl Sulfoxide (DMSO)	Good	Suitable for biological assays; freeze-thaw cycles may introduce moisture.[1]
Methanol (MeOH)	Fair	Avoid for long-term storage; potential for H-bonding interactions.[1]
Acetone	Good	Compatible, but high volatility makes concentration changes likely.[1]
Water	Poor	Very low solubility; requires co-solvent (e.g., DMSO).[1]

Table 2: Degradation Indicators

Observation	Diagnosis	Recommended Action
Color Change (Yellow)	Oxidation (N-oxide)	Purify via chromatography if high purity is required.[1]
White Solid Precipitate	Salt Formation (Protonation)	Base wash (NaHCO ₃) extraction.[1]
Viscosity Increase	Polymerization/Oligomerization	Discard. Irreversible degradation (rare for this structure).[1]

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